- Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal-organic framework containing tetrakis(carboxyphenyl)porphyrin groupsChemical Communications (Cambridge, 2015, 51(89), 16103-16106,
Cas no 92-69-3 (4-Hydroxybiphenyl)

4-Hydroxybiphenyl 化学的及び物理的性質
名前と識別子
-
- 4-Phenylphenol
- Biphenyl-4-ol
- 4-Hydroxybiphenyl
- 4-Biphenylol
- P-HYDROXIDIPHENYL
- p-Phenylphenol
- 4-Phenylphenolneat
- p-Hydroxydiphenyl
- 4-Phenylphenols
- [1,1'-Biphenyl]-4-ol
- 1, 4-PHENYLPHENOL
- 4-DIHYDROXYBIPHENYL
- 4-Diphenylol
- 4-hydroxy-1,1'-biphenyl
- 4-HYDROXYBIPHENYL (4-PHENYLPHENOL)
- 4-HYDROXYBIPHENYL(P-PHENYLPHENOL)
- 4-HYDROXYDIPHENYL
- BIPHENYL-4-OL FOR SYNTHESIS
- Hydroxy diphenyl
- PARAXENOL
- Paraxenol
- p-Biphenylol
- p-hydroxybiphenyl
- Tetrasin P 300
- tetrosinp3
- para-Phenylphenol
- para-Hydroxydiphenyl
- Phenol p-phenyl
- 1-Hydroxy-4-phenylbenzene
- Tetrosin P 300
- 4-phenyl phenol
- (1,1'-Biphenyl)-4-ol
- Biphenyl, 4-hydroxy-
- p-phenyl phenol
- 4-HYDROXY-BIPHENYL
- 4-Hydr
- 4-Biphenylol (8CI)
- 4-Hydroxy-1,1′-biphenyl
- Daicarrier DK-CN
- DK-CN
- MK 1100
- NSC 1858
- P-PP
- p-Xenol
- P-PHENYLPHENOL [MI]
- InChI=1/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13
- CAS-92-69-3
- EINECS 215-333-9
- CHEMBL73380
- AC-10045
- CS-0008440
- MFCD00002347
- UNII-9P55LV4O0G
- HMS1369I22
- NCGC00249191-01
- NS00007310
- NSC-1858
- CCRIS 1836
- ChemDiv2_000198
- 92-69-3
- [1,1''-biphenyl]-4-ol
- AB01331816-02
- HSDB 5277
- 4-Phenylphenol, 97%
- WLN: QR DR
- CHEBI:34422
- EC 202-179-2
- EN300-19707
- 9P55LV4O0G
- DTXSID7021152
- DB-006896
- 4-Phenylphenol, analytical standard
- 4'-hydroxybiphenyl
- F0138-0794
- BBL009748
- 4-phenyl-phenol
- 1322-20-9
- P0201
- AKOS001582119
- EINECS 202-179-2
- STK087079
- BDBM50149238
- SCHEMBL38273
- 4-Phenylphenol, purified by sublimation, 99%
- UNII-50LH4BZ6MD
- DTXCID601152
- 4-BIPHENYLOL [HSDB]
- D70652
- 4-Phenylphenol-13C6
- 446276-69-3
- SR-01000395951
- 4-hydroxy biphenyl
- [1,1/'-biphenyl]ol
- Z104474848
- Tox21_302734
- NCGC00249191-02
- Phenol, p-phenyl
- MK-1100
- NCGC00256447-01
- BIDD:ER0225
- W-100277
- SR-01000395951-1
- Q27116056
- NSC1858
- DS-9793
- 50LH4BZ6MD
- AI3-00080
- Tox21_202220
- NCGC00259769-01
-
- MDL: MFCD00002347
- インチ: 1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
- InChIKey: YXVFYQXJAXKLAK-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(C2C=CC=CC=2)=CC=1
- BRN: 1907452
計算された属性
- せいみつぶんしりょう: 170.07300
- どういたいしつりょう: 170.073
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 色と性状: 白色針状またはシート状固体。
- 密度みつど: 1.0149 (rough estimate)
- ゆうかいてん: 164-166 °C (lit.)
- ふってん: 321 °C(lit.)
- フラッシュポイント: 華氏温度:320°f
摂氏度:160°c - 屈折率: 1.6188 (estimate)
- PH値: 7 (0.7g/l, H2O, 20℃)
- ようかいど: methanol: soluble50mg/mL, clear, colorless
- すいようせい: 0.7 g/L (20 ºC)
- あんていせい: Stable. Incompatible with strong oxidizing agents, strong bases, halogens. Combustible.
- PSA: 20.23000
- LogP: 3.05920
- 酸性度係数(pKa): 9.55(at 25℃)
- マーカー: 7305
- ようかいせい: それはほとんど水に溶けず、エタノール、エーテル、アセトンに溶け、アルカリ溶液に溶けます。
4-Hydroxybiphenyl セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN3077
- WGKドイツ:2
- 危険カテゴリコード: 38-51/53
- セキュリティの説明: S26-S36/37-S61-S36
- RTECS番号:DV5850000
-
危険物標識:
- リスク用語:R38; R51/53
- 危険レベル:9
- TSCA:Yes
- 包装等級:III
- ちょぞうじょうけん:倉庫は通風、低温乾燥し、食品原料と分けて保管する
- セキュリティ用語:9
- 包装グループ:III
4-Hydroxybiphenyl 税関データ
- 税関コード:29071900
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
4-Hydroxybiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR954761-1Kg |
4-Phenylphenol |
92-69-3 | 95% | 1kg |
£115.00 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0201-100g |
4-Hydroxybiphenyl |
92-69-3 | 99.0%(GC) | 100g |
¥430.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P103A-500g |
4-Hydroxybiphenyl |
92-69-3 | 98% | 500g |
¥490.0 | 2022-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046840-500g |
[1,1'-Biphenyl]-4-ol |
92-69-3 | 98% | 500g |
¥236.00 | 2024-04-25 | |
BAI LING WEI Technology Co., Ltd. | 225018-25G |
4-Hydroxybiphenyl, 99% |
92-69-3 | 99% | 25G |
¥ 75 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 225018-100G |
4-Hydroxybiphenyl, 99% |
92-69-3 | 99% | 100G |
¥ 238 | 2022-04-26 | |
Ambeed | A107909-100g |
[1,1'-Biphenyl]-4-ol |
92-69-3 | 97% | 100g |
$19.0 | 2024-04-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12150-100g |
[1,1-Biphenyl]-4-ol |
92-69-3 | 100g |
¥86.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002074-100g |
4-Hydroxybiphenyl |
92-69-3 | 99% | 100g |
¥95 | 2024-05-20 | |
Apollo Scientific | OR954761-100g |
4-Phenylphenol |
92-69-3 | 99% | 100g |
£17.00 | 2025-03-21 |
4-Hydroxybiphenyl 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Synthesis of gel-type imino-amino functionalized methacrylate-styrene terpolymers as supports for palladium catalysts for the Suzuki-Miyaura reactionApplied Catalysis, 2012, 443, 443-444,
ごうせいかいろ 3
- A mild robust generic protocol for the Suzuki reaction using an air stable catalystTetrahedron, 2012, 68(30), 6010-6017,
ごうせいかいろ 4
- Palladium Nanoparticle-Loaded Cellulose Paper: A Highly Efficient, Robust, and Recyclable Self-Assembled Composite Catalytic SystemJournal of Physical Chemistry Letters, 2015, 6(2), 230-238,
ごうせいかいろ 5
- Urea-Based Porous Organic Frameworks: Effective Supports for Catalysis in Neat WaterChemistry - A European Journal, 2014, 20(11), 3050-3060,
ごうせいかいろ 6
- Simple methanesulfonates are hydrolyzed by the sulfatase carbonic anhydrase activityJournal of Enzyme Inhibition and Medicinal Chemistry, 2012, 27(6), 880-885,
ごうせいかいろ 7
- A highly water-dispersible/magnetically separable palladium catalyst based on a Fe3O4@SiO2 anchored TEG-imidazolium ionic liquid for the Suzuki-Miyaura coupling reaction in waterGreen Chemistry, 2014, 16(5), 2587-2596,
ごうせいかいろ 8
- Pd nanoparticles immobilized on PNIPAM-halloysite: highly active and reusable catalyst for Suzuki-Miyaura coupling reactions in waterApplied Organometallic Chemistry, 2014, 28(3), 156-161,
ごうせいかいろ 9
ごうせいかいろ 10
- Efficient Screening and Library Generation in Parallel C-C Coupling Reactions Mediated by Organosilica SiliaCat Palladium CatalystsOrganic Process Research & Development, 2012, 16(1), 117-122,
ごうせいかいろ 11
- Double Insurance of Continuous Band Structure and N-C Layer Induced Prolonging of Carrier Lifetime to Enhance the Long-Wavelength Visible-Light Catalytic Activity of N-Doped In2O3Inorganic Chemistry, 2021, 60(2), 1160-1171,
ごうせいかいろ 12
- Heterogeneous Catalysis by Covalent Organic Frameworks (COF): Pd(OAc)2@COF-300 in Cross-Coupling ReactionsChemCatChem, 2016, 8(4), 743-750,
ごうせいかいろ 13
- Mesoporous MCM-41 supported N-heterocyclic carbene-Pd(II) complex for Suzuki coupling reactionReaction Kinetics, 2011, 103(2), 493-500,
ごうせいかいろ 14
ごうせいかいろ 15
1.2 Reagents: Hydrochloric acid Solvents: Water
- Exploring bio-inspired strategies for the production of noble metal nanocatalystsPolymer Preprints (American Chemical Society, 2010, 51(1), 12-13,
ごうせいかいろ 16
- Evaluation of Nitrogen-Based Polymeric Heterogeneous Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction in WaterACS Applied Polymer Materials, 2020, 2(8), 3122-3134,
ごうせいかいろ 17
ごうせいかいろ 18
1.2 Reagents: Water ; 100 °C; 100 °C → rt
- The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group ToleranceAdvanced Synthesis & Catalysis, 2010, 352(6), 1075-1080,
ごうせいかいろ 19
- Organic chemical reaction catalyst supported palladium on reversed phase silica gel support for forming bi-aryl compound, Korea, , ,
ごうせいかいろ 20
- Palladium supported on aminopropyl-functionalized polymethylsiloxane microspheres: Simple and effective catalyst for the Suzuki-Miyaura C-C couplingJournal of Molecular Catalysis A: Chemical, 2015, 407, 230-235,
4-Hydroxybiphenyl Raw materials
4-Hydroxybiphenyl Preparation Products
4-Hydroxybiphenyl サプライヤー
4-Hydroxybiphenyl 関連文献
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Ho Lim,Ji Young Chang J. Mater. Chem. 2010 20 749
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Jiabao Sun,Jingbo Sun,Wenhua Mi,Pengchong Xue,Jinyu Zhao,Lu Zhai,Ran Lu New J. Chem. 2017 41 763
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Ruiji Li,Hiroki Arai,Yoichi Kobayashi,Katsuya Mutoh,Jiro Abe Mater. Chem. Front. 2019 3 2380
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H. A. Zayas,A. McCluskey,M. C. Bowyer,C. I. Holdsworth Anal. Methods 2015 7 8206
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Bijin Li,Linsen Zhou,Hu Cheng,Quan Huang,Jingbo Lan,Liang Zhou,Jingsong You Chem. Sci. 2018 9 1213
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Zihao Liang,Ying Tan,Sheng-Ning Hsu,Jacob F. Stoehr,Hamas Tahir,Aaron B. Woeppel,Suman Debnath,Matthias Zeller,Letian Dou,Brett M. Savoie,Bryan W. Boudouris Mol. Syst. Des. Eng. 2023 8 464
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7. Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditionsBrian R. Davis,Diana M. Gash,Paul D. Woodgate,Sheila D. Woodgate J. Chem. Soc. Perkin Trans. 1 1982 1499
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Yogesh Walunj,Yogesh Nandurkar,Abhijit Shinde,Shivaji Jagadale,Abdul Latif N. Shaikh,Manisha Modak,Pravin C. Mhaske New J. Chem. 2023 47 3810
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Mohamed S. A. Elsayed,Siran Chang,Mark Cushman Org. Biomol. Chem. 2018 16 108
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Lakshman Patra,Sangita Das,Saswati Gharami,Krishnendu Aich,Tapan Kumar Mondal New J. Chem. 2018 42 19076
4-Hydroxybiphenylに関する追加情報
4-Hydroxybiphenyl (CAS No. 92-69-3): A Comprehensive Overview
4-Hydroxybiphenyl, with the chemical formula C12H10O, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring two benzene rings connected by a hydroxyl group, makes it a versatile intermediate in various synthetic pathways. This introduction delves into the properties, applications, and recent advancements involving 4-Hydroxybiphenyl, particularly in light of the latest research findings.
The compound is characterized by its aromaticity and the presence of a hydroxyl functional group, which imparts unique reactivity and solubility properties. These features make 4-Hydroxybiphenyl a valuable building block in the synthesis of more complex molecules. Its stability under various conditions further enhances its utility in industrial and laboratory settings.
In recent years, 4-Hydroxybiphenyl has garnered attention for its role in pharmaceutical development. Researchers have explored its potential as a precursor in the synthesis of bioactive compounds. For instance, studies have demonstrated its utility in creating derivatives that exhibit antioxidant and anti-inflammatory properties. These findings align with the growing interest in natural product-inspired drug design, where simple aromatic compounds serve as scaffolds for novel therapeutic agents.
The chemical behavior of 4-Hydroxybiphenyl is influenced by its hydroxyl group, which can engage in hydrogen bonding and participate in various organic reactions. This reactivity has been leveraged in polymer chemistry, where it serves as a monomer or modifier to enhance material properties. Recent work has shown promising results in developing high-performance polymers with improved thermal stability and mechanical strength by incorporating 4-Hydroxybiphenyl-based units into the polymer backbone.
Environmental science has also benefited from the study of 4-Hydroxybiphenyl. Its persistence in aquatic environments has led to investigations into its degradation pathways and potential ecological impacts. Advanced analytical techniques have been employed to monitor trace levels of this compound, providing insights into its environmental fate and bioaccumulation risks. Such studies are crucial for developing sustainable practices in industrial manufacturing and waste management.
The pharmaceutical industry continues to explore new applications for 4-Hydroxybiphenyl. Researchers have identified its potential as a ligand in drug discovery, particularly for targeting enzyme receptors involved in metabolic disorders. Preliminary computational studies suggest that derivatives of 4-Hydroxybiphenyl may interfere with key enzymatic pathways, offering a basis for developing novel therapeutic strategies.
In conclusion, 4-Hydroxybiphenyl (CAS No. 92-69-3) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in organic synthesis, pharmaceutical development, polymer science, and environmental research. As ongoing studies continue to uncover new possibilities, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern chemical research.
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